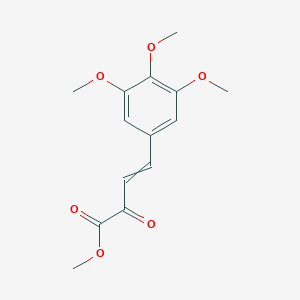
Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate is an organic compound characterized by the presence of a trimethoxyphenyl group. This compound is notable for its diverse applications in medicinal chemistry and its potential therapeutic properties. The trimethoxyphenyl group is a versatile pharmacophore that has been incorporated into various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and improve safety .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It shows promise in the development of anti-inflammatory and anti-microbial agents.
Mecanismo De Acción
The mechanism of action of Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90). This inhibition disrupts cellular processes, leading to anti-cancer effects. The compound also interacts with thioredoxin reductase and histone lysine-specific demethylase 1, contributing to its therapeutic properties .
Comparación Con Compuestos Similares
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors.
Uniqueness: Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate is unique due to its trimethoxyphenyl group, which enhances its bioactivity and specificity compared to other similar compounds. This group allows for more effective targeting of molecular pathways, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
162087-77-6 |
|---|---|
Fórmula molecular |
C14H16O6 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate |
InChI |
InChI=1S/C14H16O6/c1-17-11-7-9(5-6-10(15)14(16)20-4)8-12(18-2)13(11)19-3/h5-8H,1-4H3 |
Clave InChI |
SMBFWLCCKYRMPX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


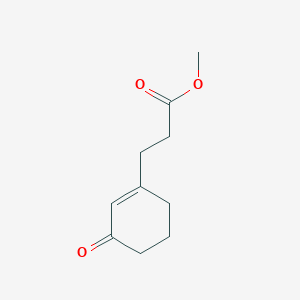
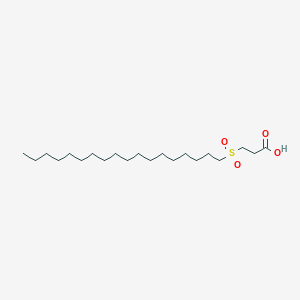
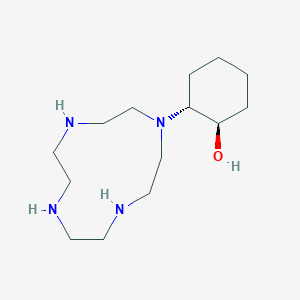
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
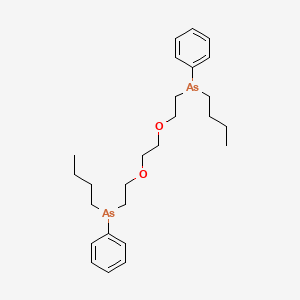
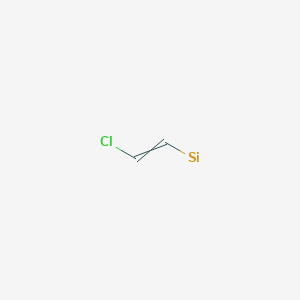
![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)
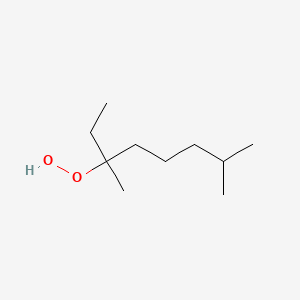
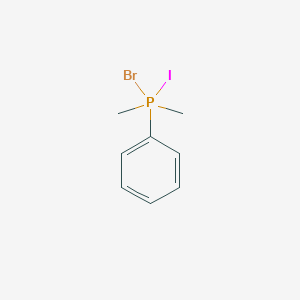
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
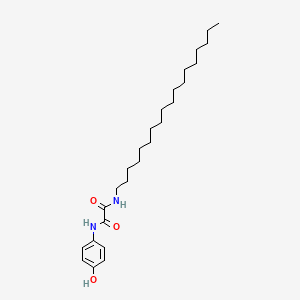
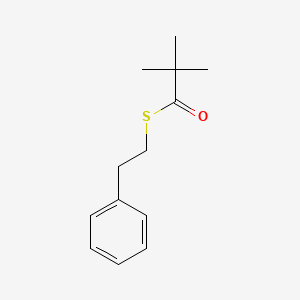
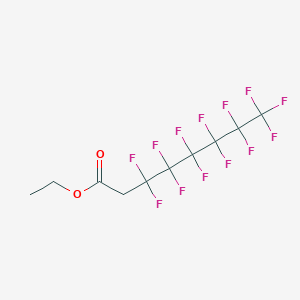
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
